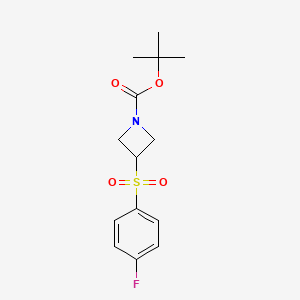

3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

Chemical Structure and Properties 3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 887593-66-0) is an azetidine derivative featuring a 4-fluorophenylsulfonyl group and a tert-butyl ester moiety. Its IUPAC name is 1,1-dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-azetidinecarboxylate, with a molecular formula of C₁₆H₂₀FNO₄S and a molecular weight of 341.4 g/mol . This compound is produced industrially at 99% purity and is typically supplied in 25 kg cardboard drums, indicating its use as a high-volume intermediate in pharmaceutical or agrochemical synthesis .

The tert-butyl ester group enhances stability, making the compound a versatile building block for drug discovery, particularly in the development of protease inhibitors or kinase-targeting agents.

Properties

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)sulfonylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGXIMKODXATQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698822 | |

| Record name | tert-Butyl 3-(4-fluorobenzene-1-sulfonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-66-0 | |

| Record name | 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887593-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(4-fluorobenzene-1-sulfonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluoro-benzenesulfonyl Group: The fluoro-benzenesulfonyl group can be introduced via sulfonylation reactions using reagents such as 4-fluorobenzenesulfonyl chloride.

Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The fluoro-benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related azetidine-based tert-butyl esters, highlighting key differences in substituents, properties, and applications:

Structural and Functional Insights

Electron Effects: The 4-fluoro-benzenesulfonyl group in the parent compound is electron-withdrawing, enhancing electrophilicity at the sulfonyl moiety, which is critical in nucleophilic substitution reactions .

Reactivity and Applications: Amino-phenoxy variants (CAS 2270913-33-0, 1018894-83-1) feature electron-donating groups, making them suitable for coupling reactions (e.g., amide bond formation) in peptide-mimetic drug design . The formylphenoxy compound (CAS 696588-36-0) serves as a versatile intermediate for synthesizing heterocycles or conjugated systems via condensation reactions .

Compounds with iodinated or sulfonic acid groups (e.g., (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester) exhibit higher acute toxicity, emphasizing the need for rigorous handling protocols .

Commercial and Research Utility

Biological Activity

3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H18FNO4S

- Molecular Weight : 305.36 g/mol

- CAS Number : 53425264

The presence of a fluorobenzene sulfonyl group is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules, which may lead to inhibition of enzyme activity or modulation of signaling pathways.

Therapeutic Applications

Research indicates that compounds similar to this one can exhibit a variety of therapeutic effects, including:

- Anticancer Activity : Inhibitory effects on cancer cell proliferation have been observed in studies involving related sulfonyl compounds.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.

- Enzyme Inhibition : Targeting cysteine proteases like cathepsin L has been a focus, as these enzymes play critical roles in various diseases.

Case Study 1: Anticancer Activity

A study demonstrated that compounds with a similar structure to 3-(4-Fluoro-benzenesulfonyl)-azetidine-1-carboxylic acid exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | MCF-7 | 3.8 |

| Target Compound | A549 | 4.5 |

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or sulfonyl group can significantly influence potency and selectivity against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.